what is the molecular structure of 2,3,5-Triphenylpyrazine
what is the molecular structure of 2,3,5-Triphenylpyrazine
An in-depth technical analysis of 2,3,5-Triphenylpyrazine requires a multidisciplinary approach, bridging crystallographic topology with synthetic organic chemistry and materials science. As a highly conjugated, asymmetric polyaromatic nitrogen heterocycle, this molecule serves as a privileged scaffold in both advanced optoelectronic materials and targeted pharmacophore development.
The following guide deconstructs the molecular architecture, synthetic methodologies, and analytical validation protocols required to leverage 2,3,5-Triphenylpyrazine in high-level research and development.
Crystallographic & Molecular Architecture
The defining feature of 2,3,5-triphenylpyrazine is the spatial arrangement of its substituents, which directly dictates its physicochemical behavior and macroscopic properties. X-ray crystallographic studies reveal that the central pyrazine ring deviates from strict planarity, adopting a slight twist-boat conformation[1].
Causality of Conformation: This deviation is not arbitrary; it is a thermodynamic necessity. The steric repulsion between the bulky phenyl rings at the adjacent 2- and 3-positions forces the pyrazine core to buckle slightly to minimize the system's overall strain energy[1]. Furthermore, the phenyl ring at position 3 is highly twisted, exhibiting dihedral angles of 64.0° and 45.8° relative to the phenyl rings at positions 2 and 5, respectively[1]. This non-coplanarity prevents complete π-stacking in the solid state. In applied materials science, this is highly advantageous: it increases solubility in organic solvents and prevents aggregation-caused quenching (ACQ) when the molecule is utilized in luminescent devices[2].
Table 1: Crystallographic and Physicochemical Parameters
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C22H16N2 |
| Monoisotopic Mass | 308.13135 Da |
| Crystal System | Orthorhombic |
| Lattice Parameters | a = 15.563 Å, b = 6.2005 Å, c = 16.845 Å |
| Unit Cell Volume (V) | 1625.5 ų |
| Z (Molecules per unit cell) | 4 |
| Melting Point | 421 K (148 °C) |
| Intermolecular Interactions | C–H···π interactions (no classical H-bonds) |
Synthetic Methodologies: The Rh(II) Carbenoid Pathway
While classical condensation of 1,2-diketones (e.g., benzil) with diamines is a standard route for symmetric pyrazines, the asymmetric 2,3,5-substitution pattern requires highly regioselective approaches[2]. A highly efficient, modern synthetic route involves the reaction of 2,2-diaryl-substituted 2H-azirines with α-imino Rh(II) carbenoids to form a 1,2-dihydropyrazine intermediate, followed by thermal aromatization[3].
Fig 1: Rh(II)-catalyzed synthetic workflow for 2,3,5-Triphenylpyrazine via dihydropyrazine.
Protocol 1: Synthesis and Aromatization
Objective: To isolate 2,3,5-triphenylpyrazine via the oxidative aromatization of a dihydropyrazine precursor. Causality of Experimental Design: o-Xylene is selected as the solvent because its high boiling point (144 °C) provides the necessary thermal activation energy to drive the thermodynamically favored oxidative dehydrogenation of the non-planar dihydropyrazine intermediate into the fully aromatic pyrazine system[3].
-
Precursor Preparation: Synthesize the 1,2-dihydropyrazine intermediate via the Rh2(OAc)4-catalyzed (3 mol%) reaction of 2H-azirines and 1-sulfonyl-1,2,3-triazoles[3].
-
Thermal Activation: Dissolve 50 mg of the 1,2-dihydropyrazine intermediate in 5 mL of anhydrous o-xylene in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Reflux & Oxidation: Heat the reaction mixture to reflux under an ambient atmosphere for 2 hours. The ambient oxygen acts as a mild oxidant to facilitate the removal of hydrogen, driving aromatization[3].
-
Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The self-validating indicator of success is the disappearance of the lower-Rf dihydropyrazine spot and the emergence of a highly UV-active, higher-Rf spot corresponding to the fully conjugated 2,3,5-triphenylpyrazine.
-
Isolation: Remove the o-xylene under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure target compound[3].
Application Landscape: Optoelectronics and Pharmacology
The 2,3,5-triphenylpyrazine scaffold is a privileged structure in two primary domains:
-
Optoelectronic Materials (OLEDs): The electron-deficient nature of the pyrazine ring makes it an excellent electron-accepting (A) moiety in donor-acceptor (D-A) architectures[2]. Specifically, 2,3,5-triphenylpyrazine is utilized as a cyclometalating ligand in Iridium(III) complexes, such as bis(2,3,5-triphenylpyrazine)(acetylacetonate)iridium(III) [Ir(tppr)2(acac)][4]. These heavy-metal complexes leverage strong spin-orbit coupling to harvest both singlet and triplet excitons, resulting in highly efficient phosphorescent organic light-emitting diodes (PhOLEDs)[4].
-
Medicinal Chemistry: Pyrazine derivatives are well-documented for their broad-spectrum biological activities, including potent tuberculostatic and antimicrobial properties[1]. The lipophilic phenyl rings enhance membrane permeability, allowing the pyrazine pharmacophore to effectively bypass lipid bilayers and interact with intracellular microbial targets[1].
Analytical Validation Protocol
To ensure the structural integrity of the synthesized 2,3,5-triphenylpyrazine, a rigorous analytical validation must be performed. Relying on a single analytical method is insufficient for publication-grade validation.
Protocol 2: Structural Characterization
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Action: Analyze the sample using positive ion mode ESI.
-
Validation: The monoisotopic mass for C22H16N2 is 308.13135 Da[5]. The presence of a prominent[M+H]+ peak at m/z ~309.139 validates the molecular formula and confirms the successful dehydrogenation of the intermediate.
-
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Dissolve the purified compound in CDCl3 and acquire 1H and 13C spectra at 400 MHz and 100 MHz, respectively.
-
Validation (1H NMR): The spectrum must be entirely devoid of aliphatic signals (which would indicate unreacted dihydropyrazine). Expect a highly complex multiplet region between δ 7.30 - 8.20 ppm integrating to 15 protons (phenyl rings) and a distinct singlet around δ 8.60 - 8.90 ppm corresponding to the isolated pyrazine proton at the 6-position[3].
-
Validation (13C NMR): The spectrum should exhibit 4 distinct downfield signals (δ 140-155 ppm) corresponding to the electron-deficient pyrazine carbons, alongside the aromatic phenyl carbons[2].
-
References
-
Title: 2,3,5-Triphenylpyrazine - PMC - NIH Source: nih.gov URL: [Link]
-
Title: C22H16N2 - Explore - PubChemLite Source: uni.lu URL: [Link]
-
Title: Synthesis of 1-(2-Aminovinyl)indoles and 1,3′-Biindoles by Reaction of 2,2-Diaryl-Substituted 2H-Azirines with α-Imino Rh(II) Carbenoids | The Journal of Organic Chemistry Source: acs.org URL: [Link]
- Source: google.
Sources
- 1. 2,3,5-Triphenylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine | 397863-89-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110137362A - Light-emitting component, light emitting device, electronic equipment, lighting device and organic compound - Google Patents [patents.google.com]
- 5. PubChemLite - C22H16N2 - Explore [pubchemlite.lcsb.uni.lu]
